Imidazole-4-acetaldehyde

Catalog No.
S598929
CAS No.
645-14-7
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-4-acetaldehyde

CAS Number

645-14-7

Product Name

Imidazole-4-acetaldehyde

IUPAC Name

2-(1H-imidazol-5-yl)acetaldehyde

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7)

InChI Key

MQSRGWNVEZRLDK-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC=O

Synonyms

1H-imidazole-4-acetaldehyde, imidazole-4-acetaldehyde

Canonical SMILES

C1=C(NC=N1)CC=O

Imidazole-4-acetaldehyde belongs to the class of organic compounds known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. Imidazole-4-acetaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Imidazole-4-acetaldehyde participates in a number of enzymatic reactions. In particular, Imidazole-4-acetaldehyde can be converted into imidazoleacetic acid through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In addition, Imidazole-4-acetaldehyde can be biosynthesized from histamine; which is mediated by the enzyme amiloride-sensitive amine oxidase [copper-containing]. In humans, imidazole-4-acetaldehyde is involved in the histidine metabolism pathway. Imidazole-4-acetaldehyde is also involved in the metabolic disorder called the histidinemia pathway. Outside of the human body, imidazole-4-acetaldehyde can be found in a number of food items such as cloves, pomegranate, acorn, and wax apple. This makes imidazole-4-acetaldehyde a potential biomarker for the consumption of these food products.
Imidazole-4-acetaldehyde is an alpha-CH2-containing aldehyde and an imidazolylacetaldehyde. It has a role as a human metabolite and a mouse metabolite.

Imidazole-4-acetaldehyde is a highly reactive, bifunctional heterocyclic building block characterized by an imidazole ring and an alpha-CH2-linked aldehyde group [1]. Biologically, it serves as the critical metabolic intermediate between histamine and imidazole-4-acetic acid, acting as the primary product of diamine oxidase (DAO) and the direct substrate for aldehyde dehydrogenase (ALDH) [1]. In synthetic and analytical workflows, procurement of the isolated, high-purity compound is essential for researchers requiring precise stoichiometric control [2]. Direct sourcing bypasses the low-yield, byproduct-heavy crude mixtures typical of in situ generation, providing a reliable precursor for Strecker synthesis, multicomponent cyclocondensations, and uncoupled enzymatic kinetic assays [2].

Substituting Imidazole-4-acetaldehyde with its metabolic precursor (histamine) or its downstream oxidized product (imidazole-4-acetic acid) fundamentally compromises assay specificity and synthetic viability. In enzymatic studies, utilizing histamine forces reliance on a coupled DAO/ALDH system, making it impossible to isolate ALDH kinetics independently without interference from hydrogen peroxide and ammonia byproducts [1]. In synthetic applications, attempting to generate the aldehyde in situ from erythrose and formamidine yields maximum conversions of only 1.6% to 3.5%, leaving the reaction heavily contaminated with unreacted precursors and byproducts like imidazole-4-glycol[2]. Furthermore, substituting with generic aliphatic aldehydes fails to replicate the specific coordination chemistry and pKa profile of the imidazole ring, which is mandatory for downstream histidine analog synthesis [2].

Yield Optimization in Strecker Synthesis of Histidine Analogs

For the synthesis of histidine derivatives, direct procurement of Imidazole-4-acetaldehyde provides 100% stoichiometric availability of the critical aldehyde intermediate, whereas in situ generation from erythrose and formamidine is severely bottlenecked [1]. Studies demonstrate that the prebiotic condensation route yields only 3.5% of the target aldehyde (based on the His/erythrose ratio), with the remainder lost to competing cyclization patterns and byproducts [1]. Procuring the pure compound eliminates this massive inefficiency, allowing direct progression to the alpha-amino nitrile intermediate upon the addition of hydrogen cyanide and ammonia.

Evidence DimensionTarget intermediate availability for Strecker synthesis
Target Compound Data100% stoichiometric availability (via direct procurement)
Comparator Or BaselineIn situ generation (Erythrose + Formamidine)
Quantified DifferenceIn situ generation yields ≤3.5% of the required aldehyde, causing >96% material loss to byproducts.
ConditionsPre-Strecker condensation reactions prior to HCN/NH3 addition.

Bypassing the highly inefficient in situ generation step drastically improves the overall yield and purity profile of downstream synthetic amino acids.

Isolation of Aldehyde Dehydrogenase (ALDH) Kinetics

Imidazole-4-acetaldehyde is a specific substrate for all aldehyde dehydrogenase (ALDH) isozymes, allowing for the direct, uncoupled measurement of ALDH activity[1]. When histamine is used as a baseline substitute, the assay must be coupled with diamine oxidase (DAO), which introduces rate-limiting dependencies and generates hydrogen peroxide and ammonia as confounding byproducts [1]. By utilizing the exact intermediate, researchers can isolate ALDH kinetics and eliminate the upstream variables associated with DAO-mediated oxidative deamination.

Evidence DimensionAssay pathway specificity and byproduct generation
Target Compound DataSingle-step ALDH conversion (0 equivalents of H2O2/NH3 generated during the assay step)
Comparator Or BaselineHistamine precursor
Quantified DifferenceEliminates the mandatory DAO rate-limiting step and the stoichiometric generation of reactive oxygen/nitrogen byproducts.
ConditionsIn vitro enzymatic kinetic assays for ALDH.

Using the exact intermediate allows researchers to decouple histamine degradation pathways and measure ALDH isozyme activity without confounding upstream variables.

Electrophilic Reactivity for Multicomponent Cyclocondensations

The alpha-CH2-linked aldehyde group of Imidazole-4-acetaldehyde provides an essential electrophilic center for nucleophilic amine attack, enabling rapid Schiff base formation and multicomponent cyclocondensations [1]. In contrast, its downstream metabolite, imidazole-4-acetic acid, features a highly stable, oxidized carboxylic acid group that is completely inert to direct amine condensation without the addition of harsh, expensive coupling reagents [1]. This reactivity differential makes the aldehyde a mandatory selection for reductive aminations and the construction of complex imidazole-based alkaloid scaffolds.

Evidence DimensionSusceptibility to spontaneous nucleophilic amine attack
Target Compound DataRapid imine (Schiff base) formation via the reactive aldehyde group
Comparator Or BaselineImidazole-4-acetic acid (downstream metabolite)
Quantified DifferenceThe carboxylic acid requires stoichiometric coupling reagents for amidation, whereas the aldehyde reacts spontaneously with primary amines.
ConditionsStandard condensation or reductive amination conditions.

The distinct electrophilic nature of the aldehyde functionality is mandatory for specific synthetic routes where the oxidized acid form is unreactive.

Uncoupled Enzymatic Assays for Histamine Metabolism

Directly following from its role as the specific substrate for ALDH [1], this compound is a targeted choice for isolated kinetic studies of aldehyde dehydrogenase or as a precise calibration standard for diamine oxidase (DAO) product quantification, avoiding the complexities and byproduct interference of coupled enzyme systems.

Precursor for Synthetic Histidine Derivatives

Based on its 100% stoichiometric availability compared to low-yield in situ generation [2], Imidazole-4-acetaldehyde provides a high-yield starting material for the Strecker synthesis of non-natural histidine analogs and advanced amino acid building blocks.

Building Block for Imidazole-Based Pharmaceuticals

Leveraging its highly reactive electrophilic aldehyde center[3], this compound is utilized in multicomponent reactions and Schiff base condensations to synthesize complex H3/H4 receptor ligands and alkaloid scaffolds, where downstream carboxylic acid metabolites would fail to react.

Physical Description

Solid

XLogP3

-0.5

LogP

0.388

Other CAS

645-14-7

Wikipedia

Imidazole-4-acetaldehyde

Dates

Last modified: 07-20-2023

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